molecular formula C19H19NO4 B1203357 4'-Hydroxypapaverine CAS No. 18813-60-0

4'-Hydroxypapaverine

Cat. No. B1203357
CAS RN: 18813-60-0
M. Wt: 325.4 g/mol
InChI Key: NKHOXTRNHKKYSU-UHFFFAOYSA-N
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Description

4’-Hydroxypapaverine is a metabolite of Papaverine . It is a member of isoquinolines . Its molecular formula is C19H19NO4 and it has a molecular weight of 325.36 .


Synthesis Analysis

The synthesis of 4’-Hydroxypapaverine involves several steps. The general procedure involves dissolving Papaverine (600 mg) in acetone and then equally dividing it among 2 L flasks containing 400 ml of stage II culture in a concentration of 10 mg/50 ml culture media (w/v) . The reaction conditions involve the use of dipotassium hydrogenphosphate, D-glucose, sodium chloride in water, and acetone .


Molecular Structure Analysis

The molecular structure of 4’-Hydroxypapaverine is represented by the formula C19H19NO4 . It has a molecular weight of 325.36 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 4’-Hydroxypapaverine include a microbiological reaction . The reaction conditions involve the use of dipotassium hydrogenphosphate, D-glucose, sodium chloride in water, and acetone .


Physical And Chemical Properties Analysis

4’-Hydroxypapaverine has a melting point of 165 °C and a predicted boiling point of 504.8±45.0 °C . Its density is predicted to be 1.220±0.06 g/cm3 . The pKa value is predicted to be 9.86±0.20 .

Scientific Research Applications

  • Pharmacological Effects of 4-Hydroxyisoleucine : 4-Hydroxyisoleucine, isolated from Trigonella foenum-graecum seeds, exhibits pharmacological effects like anti-hyperglycemia, blood lipid lowering, and improvement of insulin resistance. It has potential clinical applications in treating diseases like type 2 diabetes mellitus, dyslipidemia, metabolic syndrome, and fatty liver (Fen, 2014).

  • Antitumor Activity of 4-Hydroxycoumarin Derivatives : Synthesized compounds from 4-hydroxycoumarin exhibited significant selectivity towards colorectal carcinoma cells. These findings indicate potential applications in antitumor therapies (Dimić et al., 2022).

  • Defense Chemicals in the Gramineae : Hydroxamic acids like 4-hydroxy-1,4-benzoxazin-3-ones are extensively studied secondary metabolites with major roles in the defense of cereals against various pests and diseases. Their exploitation in cereal crops could be significant (Niemeyer, 1988).

  • Mussel-Inspired Hydrogels : Mussel-inspired hydrogels, using analogues like 3,4-Dihydroxyphenyl-L-alanine, have applications in biomedical and environmental fields, such as tissue adhesives, drug delivery carriers, and pollutant adsorbents (Li et al., 2015).

  • HPPD Inhibitors in Agrochemicals : 4-Hydroxyphenylpyruvate dioxygenase inhibitors, like HPPD, are used in the discovery and development of innovative herbicides, offering benefits like excellent crop selectivity and broad-spectrum weed control (Ndikuryayo et al., 2017).

properties

IUPAC Name

4-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-22-17-9-12(4-5-16(17)21)8-15-14-11-19(24-3)18(23-2)10-13(14)6-7-20-15/h4-7,9-11,21H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKHOXTRNHKKYSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70172162
Record name 4'-Hydroxypapaverine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70172162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Hydroxypapaverine

CAS RN

18813-60-0
Record name 4'-Hydroxypapaverine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018813600
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DESMETHYLPAPAVERINE, 4'-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=273753
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4'-Hydroxypapaverine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70172162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
MS Hifnawy, FJ Muhtadi - Analytical Profiles of Drug Substances, 1988 - Elsevier
… About 50-80% of a dose is excreted in the urine in 48 hours as conjugated phenolic metabolites, mostly 6-hydroxypapaverine (37% of the dose) and 4 -hydroxypapaverine (about 8.5% …
Number of citations: 7 www.sciencedirect.com
S Paterson, R Cordero - Journal of analytical toxicology, 2006 - academic.oup.com
In this study the use of the various opiate alkaloid contaminants as potential markers for illicit heroin ingestion were investigated. Urine samples (n = 227) taken from prisoners for …
Number of citations: 23 academic.oup.com
A Polettini, R Gottardo, JP Pascali… - Analytical chemistry, 2008 - ACS Publications
Electrospray ionization (ESI)-time-of-flight (TOF) MS enables searching a wide number of pharmaco/toxicologically relevant compounds (PTRC) in biosamples. However, the number of …
Number of citations: 100 pubs.acs.org
A Shaaya - 1991 - search.proquest.com
Papaverine has been used for over 100 years as a smooth muscle relaxant, cerebral vasodilater and to relieve ischemia. The solubility of papaverine base and papaverine HCl, the …
Number of citations: 2 search.proquest.com
E Liotta - 2010 - iris.univr.it
1. ABSTRACT Introduction: The screening for Pharmaco/Toxicologically Relevant Compounds (PTRC) in biosamples has benefited a lot from MS techniques. The so-called library …
Number of citations: 0 iris.univr.it
A Alamri - 2004 - repository.lboro.ac.uk
The detection of the psychoactive morphine alkaloids in the urine may have legal repercussions. This study has examined new approaches to differentiate between licit and illicit opiate-…
Number of citations: 1 repository.lboro.ac.uk
CP STEWART - Progress in Chemical Toxicology: Volume 2, 2013 - books.google.com
The information in this chapter is a continuation of the subject matter in Chapters 2 through 6, Volume I, in Toxicology: Mechanisms and Analytical Methods, Stewart and Stolman (S56). …
Number of citations: 0 books.google.com
MG Carlin - 2015 - search.proquest.com
The aim of this work was to establish an analytical method for the simultaneous detection of five major opium alkaloids in poppy seeds by liquid chromatography-electrospray ionisation-…
Number of citations: 2 search.proquest.com
V Preininger - Acta Univ. Palacki. Olomuc. Fac. Med, 1972
Number of citations: 3

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